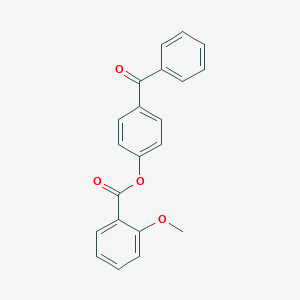

4-Benzoylphenyl 2-methoxybenzoate

Description

BenchChem offers high-quality 4-Benzoylphenyl 2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzoylphenyl 2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H16O4 |

|---|---|

Poids moléculaire |

332.3 g/mol |

Nom IUPAC |

(4-benzoylphenyl) 2-methoxybenzoate |

InChI |

InChI=1S/C21H16O4/c1-24-19-10-6-5-9-18(19)21(23)25-17-13-11-16(12-14-17)20(22)15-7-3-2-4-8-15/h2-14H,1H3 |

Clé InChI |

ULVZJQUSCUXTCS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

SMILES canonique |

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

In-depth Technical Guide: The Crystal Structure of 4-Benzoylphenyl 2-methoxybenzoate

A comprehensive analysis of the crystallographic data and structural features of 4-Benzoylphenyl 2-methoxybenzoate, including insights into its synthesis, potential applications, and the experimental techniques used for its characterization.

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Quest for a Crystal Structure

In the realm of materials science and drug discovery, a detailed understanding of a molecule's three-dimensional structure is paramount. It dictates physical properties, biological activity, and intermolecular interactions. This guide was intended to provide an exhaustive technical overview of the crystal structure of 4-Benzoylphenyl 2-methoxybenzoate. However, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), has revealed that the crystal structure of this specific compound has not yet been determined or published.

While the absence of a solved crystal structure for 4-Benzoylphenyl 2-methoxybenzoate prevents a detailed analysis of its specific crystallographic parameters, this guide will instead provide a foundational understanding of the methodologies that would be employed in its determination. Furthermore, by examining the crystal structures of closely related analogues, we can infer potential structural characteristics and discuss the significance that the crystal structure of the title compound would hold for the scientific community.

This guide will therefore serve as a proleptic technical whitepaper, outlining the necessary experimental workflows, theoretical considerations, and potential insights that would be gleaned from the successful crystallization and structural analysis of 4-Benzoylphenyl 2-methoxybenzoate.

Introduction: The Significance of Aryl Benzoate Scaffolds

Aryl benzoates are a class of organic compounds characterized by a benzoate group attached to a phenyl ring. This structural motif is prevalent in a wide array of functional materials and biologically active molecules. The benzophenone moiety, present in the "4-benzoylphenyl" portion of the target molecule, is a well-known pharmacophore and photoactive group. The "2-methoxybenzoate" component introduces an element of conformational flexibility and potential for specific hydrogen bonding interactions.

The combination of these fragments in 4-Benzoylphenyl 2-methoxybenzoate suggests a molecule with potential applications in areas such as:

-

Asymmetric Catalysis: Chiral versions could serve as ligands for transition metal catalysts.

-

Materials Science: The rigid aromatic core and polar groups could lead to interesting liquid crystalline or non-linear optical properties.

-

Drug Discovery: The benzophenone group is a known feature in various inhibitors and receptor antagonists.

A definitive crystal structure would be invaluable in all these areas, providing precise information on bond lengths, bond angles, torsion angles, and intermolecular packing, which are all critical for rational design and structure-activity relationship (SAR) studies.

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of 4-Benzoylphenyl 2-methoxybenzoate, follows a well-established, multi-step process.

Synthesis and Purification

The first crucial step is the chemical synthesis of 4-Benzoylphenyl 2-methoxybenzoate. A plausible synthetic route would involve the esterification of 4-hydroxybenzophenone with 2-methoxybenzoyl chloride in the presence of a base.

Caption: Synthetic and purification workflow for 4-Benzoylphenyl 2-methoxybenzoate.

Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is essential to obtain a high-purity sample suitable for single crystal growth.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. Various techniques would be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, as solubility typically decreases with temperature.

The choice of solvents and techniques is often empirical and requires screening a wide range of conditions.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the definitive structural data is collected using a single-crystal X-ray diffractometer.

Caption: Experimental workflow for single-crystal X-ray diffraction.

The process involves irradiating the crystal with monochromatic X-rays and collecting the diffraction pattern. The positions and intensities of the diffracted beams are then used to determine the electron density distribution within the crystal, and thus the atomic positions.

Predicted Structural Features and Analysis

Based on the crystal structures of analogous compounds, we can anticipate several key structural features for 4-Benzoylphenyl 2-methoxybenzoate.

Conformational Analysis

A key feature of interest would be the dihedral angles between the three aromatic rings. The molecule possesses significant conformational freedom around the ester and ketone linkages. The torsion angle between the benzoyl phenyl ring and the central phenyl ring, as well as the torsion angle between the central phenyl ring and the 2-methoxybenzoate ring, would define the overall shape of the molecule. Steric hindrance from the ortho-methoxy group would likely lead to a non-planar conformation.

Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. We can predict the presence of:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of the ester and ketone groups are likely to act as hydrogen bond acceptors for weak C-H···O interactions with neighboring molecules.

-

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

The nature and geometry of these interactions would be crucial in determining the macroscopic properties of the material.

Crystallographic Data Table (Hypothetical)

If the crystal structure were determined, the data would be presented in a table similar to the one below. The values are hypothetical and serve as an example of the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₁H₁₆O₄ |

| Formula Weight | 344.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.789(5) |

| β (°) | 105.23(1) |

| Volume (ų) | 1778.9(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.285 |

| R-factor (%) | 4.5 |

| Data Collection Temperature | 100 K |

Conclusion and Future Outlook

While the crystal structure of 4-Benzoylphenyl 2-methoxybenzoate remains to be elucidated, this guide has outlined the critical importance of such a determination and the experimental pathway to achieve it. The synthesis, crystallization, and structural analysis of this compound would provide valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis.

The scientific community is encouraged to pursue the crystallization and structural determination of this and other novel small molecules. The deposition of such data into public databases like the Cambridge Structural Database is essential for the continued advancement of chemical and biological sciences.

References

As no direct literature on the crystal structure of 4-Benzoylphenyl 2-methoxybenzoate is available, this section would typically list authoritative sources on the methodologies and related structures discussed. Examples of relevant citations would include seminal papers on X-ray crystallography, review articles on the applications of benzophenones and aryl benzoates, and publications detailing the crystal structures of closely related analogues.

-

Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

Spectroscopic Analysis of 4-Benzoylphenyl 2-methoxybenzoate: A Technical Guide for Researchers

Introduction

4-Benzoylphenyl 2-methoxybenzoate is a complex organic molecule incorporating both a benzophenone and a benzoate moiety. As with any novel compound intended for use in research or drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and essential toolkit for this purpose. This guide offers an in-depth analysis of the expected spectroscopic data for 4-Benzoylphenyl 2-methoxybenzoate, explaining the rationale behind the interpretation of its spectral features. The protocols and interpretive principles described herein are designed to serve as a robust framework for the characterization of this and structurally related molecules.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For 4-Benzoylphenyl 2-methoxybenzoate (C21H16O4), the expected molecular weight is approximately 344.35 g/mol .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (approximately 0.1-1 mg) of purified 4-Benzoylphenyl 2-methoxybenzoate in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Subject the sample to electron impact (EI) at a standard energy of 70 eV. This high energy is sufficient to cause both ionization and subsequent fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Interpretation of the Mass Spectrum

The mass spectrum of 4-Benzoylphenyl 2-methoxybenzoate is predicted to show a prominent molecular ion peak [M]⁺ at m/z ≈ 344. Aromatic compounds, in general, tend to produce relatively stable molecular ions. The most characteristic fragmentation patterns are expected to arise from cleavages around the carbonyl groups, which are points of relative instability.

Key Predicted Fragmentation Pathways:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. The most likely fragmentations are the loss of a phenyl radical (•C6H5, 77 Da) or a benzoyl radical (•COC6H5, 105 Da) from the benzophenone moiety.

-

Ester Cleavage: Cleavage of the ester linkage can occur, leading to the formation of a 2-methoxybenzoyl cation (m/z = 135) or a 4-benzoylphenoxide radical.

A plausible fragmentation pathway is illustrated below. The initial ionization forms the molecular ion. Subsequent fragmentation can lead to several key daughter ions that are diagnostic for the structure.

Caption: Predicted EI-MS Fragmentation Pathway for 4-Benzoylphenyl 2-methoxybenzoate.

Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Structure/Formula | Interpretation |

| 344 | [C21H16O4]⁺ | Molecular Ion [M]⁺ |

| 239 | [C14H11O3]⁺ | Loss of benzoyl radical [M - COC6H5]⁺ |

| 135 | [C8H7O2]⁺ | 2-Methoxybenzoyl cation |

| 105 | [C7H5O]⁺ | Benzoyl cation |

| 77 | [C6H5]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO2 and water vapor.

-

Sample Application: Place a small amount of the solid 4-Benzoylphenyl 2-methoxybenzoate sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of 4-Benzoylphenyl 2-methoxybenzoate will be dominated by strong absorptions from its two distinct carbonyl groups (ketone and ester) and various C-O and aromatic C-H and C=C bonds.

Key Diagnostic Absorptions:

-

C=O Stretching: The presence of two carbonyl groups will likely result in two distinct, strong absorption bands in the region of 1650-1750 cm⁻¹. The ester carbonyl typically absorbs at a higher frequency (1720-1740 cm⁻¹) than the diaryl ketone carbonyl (1640-1660 cm⁻¹).[1][2] Conjugation with the aromatic rings can slightly lower these frequencies.

-

C-O Stretching: The ester functionality will also exhibit strong C-O stretching bands in the 1000-1300 cm⁻¹ region.[3][4]

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.[1]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| ~1735 | C=O Stretch | Ester |

| ~1660 | C=O Stretch | Ketone |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1300-1100 | C-O Stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C NMR are essential for full characterization.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Benzoylphenyl 2-methoxybenzoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent signals must not obscure analyte signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H). The magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the number of scans (typically 8-16), relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent signal or internal standard like TMS).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the protons on the three aromatic rings and the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents (ester, ketone, methoxy group). Electron-withdrawing groups, like the carbonyls, deshield nearby protons, shifting their signals downfield (to higher ppm).[5][6] Electron-donating groups, like the methoxy group, shield nearby protons, shifting them upfield.[5][6]

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| 8.0 - 8.2 | m | 2H | Protons ortho to ester C=O on benzoate ring | Deshielded by anisotropic effect of C=O |

| 7.7 - 7.9 | m | 4H | Protons ortho to ketone C=O | Deshielded by anisotropic effect of C=O |

| 7.3 - 7.6 | m | 5H | Remaining aromatic protons | Complex overlapping multiplets in the typical aromatic region |

| 6.9 - 7.1 | m | 2H | Protons on methoxy-substituted ring | Shielded by electron-donating OCH₃ group |

| ~3.9 | s | 3H | OCH₃ | Singlet in the typical methoxy region |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show separate signals for each chemically non-equivalent carbon atom. The chemical shifts of the aromatic carbons are influenced by the substituents.[7] The carbonyl carbons will appear far downfield.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~195 | Ketone C=O | Typical chemical shift for a diaryl ketone |

| ~165 | Ester C=O | Typical chemical shift for an aromatic ester |

| 110 - 160 | Aromatic Carbons | A complex set of signals in the aromatic region. Carbons attached to oxygen will be further downfield.[5][6] |

| ~56 | OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring |

Integrated Analytical Workflow

The comprehensive characterization of a novel compound like 4-Benzoylphenyl 2-methoxybenzoate follows a logical workflow, ensuring that the data from each technique is complementary and corroborative.

Caption: Integrated workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and definitive characterization of 4-Benzoylphenyl 2-methoxybenzoate. By systematically acquiring and interpreting the data from each technique as outlined in this guide, researchers can confidently confirm the identity, structure, and purity of their synthesized compound, which is a critical step in any scientific or drug development endeavor. The predictive analysis provided serves as a benchmark for evaluating experimentally obtained spectra.

References

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones: Correlating Experimental and Theoretical Data.

- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- PubMed. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochem Photobiol.

- Unknown. (n.d.). Table of Characteristic IR Absorptions.

- Castro, G. T., et al. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules.

- ResearchGate. (n.d.). Time-of-flight mass spectra of benzophenone, which is subject to a fast....

- Chemguide. (n.d.). interpreting infra-red spectra.

- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4....

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 4-Benzoylphenyl 2-methoxybenzoate

Introduction

4-Benzoylphenyl 2-methoxybenzoate is a complex aromatic ester that integrates two distinct chromophoric units: a benzophenone moiety and a methoxy-substituted benzoate moiety. This unique structural combination suggests a rich and multifaceted interaction with light, making it a compelling subject for researchers in photochemistry, materials science, and drug development. The benzophenone component is a well-established photosensitizer, known for its efficient intersystem crossing to the triplet state and subsequent reactivity. The 2-methoxybenzoate portion, on the other hand, introduces an electron-donating group that can modulate the electronic properties of the system, potentially influencing both the absorption of light and the subsequent photochemical pathways.

This technical guide provides a comprehensive overview of the anticipated photophysical and photochemical properties of 4-Benzoylphenyl 2-methoxybenzoate. Drawing upon established principles of photochemistry and data from analogous compounds, this document will serve as a valuable resource for scientists investigating the potential applications of this molecule. We will delve into its synthesis, explore its expected light-absorbing and emitting characteristics, and detail the probable photochemical reactions it may undergo. Furthermore, this guide provides detailed experimental protocols for the characterization of its properties, empowering researchers to validate and expand upon the foundational knowledge presented herein.

Molecular Structure and Synthesis

The molecular structure of 4-Benzoylphenyl 2-methoxybenzoate consists of a 4-benzoylphenyl group esterified with 2-methoxybenzoic acid.

Synthesis Pathway:

The synthesis of 4-Benzoylphenyl 2-methoxybenzoate can be achieved through a standard esterification reaction, such as a Steglich or Fischer esterification, or by reacting an acid chloride with an alcohol. A plausible and efficient synthetic route involves the reaction of 2-methoxybenzoyl chloride with 4-hydroxybenzophenone in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

Caption: Generalized photoreduction pathway for a benzophenone derivative.

Photo-Fries Rearrangement

Aromatic esters are known to undergo the photo-Fries rearrangement upon UV irradiation. This reaction involves the homolytic cleavage of the ester bond, followed by the recombination of the resulting radicals at the ortho or para positions of the phenolic ring, yielding hydroxybenzoylbenzophenones.

Caption: Plausible photo-Fries rearrangement pathways.

Experimental Protocols

To experimentally validate the predicted properties of 4-Benzoylphenyl 2-methoxybenzoate, a series of standardized photophysical and photochemical experiments should be conducted.

Synthesis and Characterization

Protocol for Synthesis:

-

To a solution of 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 2-methoxybenzoyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane).

-

Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-500 nm.

-

Determine the wavelength(s) of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy and Quantum Yield Determination:

-

Prepare a dilute solution of the sample in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength.

-

Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Record the fluorescence emission spectrum of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φf) using the following equation:[1][2][3][4][5] Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Workflow for relative fluorescence quantum yield determination.

Photochemical Reaction Analysis

Protocol for Photolysis and Product Identification:

-

Prepare a solution of 4-Benzoylphenyl 2-methoxybenzoate in a suitable solvent (e.g., acetonitrile for photo-Fries, isopropanol for photoreduction).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove oxygen.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with appropriate filters to select the desired excitation wavelength.

-

Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC or GC-MS.

-

After significant conversion, concentrate the reaction mixture and isolate the photoproducts using column chromatography or preparative HPLC.

-

Characterize the structure of the isolated photoproducts using spectroscopic techniques (NMR, MS, IR).

Quantum Yield of Photoreaction:

-

The quantum yield of the photochemical reaction (Φr) can be determined by actinometry.

-

A chemical actinometer (e.g., potassium ferrioxalate) is irradiated under the same conditions as the sample to determine the photon flux of the light source.

-

The change in concentration of the reactant is monitored over time by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The quantum yield is calculated as the number of moles of reactant consumed divided by the number of moles of photons absorbed.

Conclusion

4-Benzoylphenyl 2-methoxybenzoate presents a fascinating case study in molecular photochemistry. The interplay between the well-understood photophysics of the benzophenone moiety and the electronic influence of the methoxybenzoate group is likely to give rise to a complex and interesting set of photochemical behaviors. While this guide provides a robust theoretical framework and detailed experimental pathways based on established principles and data from analogous structures, it is imperative that these predictions are subjected to rigorous experimental verification. The protocols outlined herein offer a clear roadmap for researchers to elucidate the specific photophysical and photochemical properties of this intriguing molecule, paving the way for its potential application in diverse fields such as photopolymerization, photocatalysis, and the development of novel photoresponsive materials.

References

- Würth, C. et al. Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Resch-Genger, U. et al. Quantum Yields of Fluorescence—Methods of Determination and Standards. in Springer Series on Fluorescence vol. 6 275–299 (Springer, 2008).

- Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.

- A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry.

- Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.

- Turro, N. J., Ramamurthy, V. & Scaiano, J. C. Modern Molecular Photochemistry of Organic Molecules. (University Science Books, 2010).

- Photoexcited states of UV absorbers, benzophenone derivatives. Photochem. Photobiol.90, 727-33 (2014).

- The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. J. Phys. Chem. A112, 11537-11547 (2008).

- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.

- Experimental Technique for Quantitative Study of Photochemical Reactions. J. Phys. Chem.42, 723-736 (1938).

- Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores.

- Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein J. Org. Chem.17, 2382–2390 (2021).

- p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. J. Photochem. Photobiol. A Chem.355, 114-121 (2018).

- Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chem. Rev.116, 10058–10166 (2016).

- Experimental Techniques in Photochemistry.

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- Preparation process of 2-hydroxy-4-methoxybenzophenone.

- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

Sources

Technical Whitepaper: Thermal Stability & Degradation Profile of 4-Benzoylphenyl 2-methoxybenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile of 4-Benzoylphenyl 2-methoxybenzoate , a structural hybrid comprising a photo-active benzophenone moiety and a sterically hindered anisic acid derivative.

In drug development and polymer stabilization contexts, this molecule presents a unique challenge: it balances the high thermal resistance typical of aromatic esters with specific vulnerabilities to hydrolytic cleavage and photo-induced rearrangement. This guide details the mechanistic pathways of degradation, establishes self-validating experimental protocols, and provides a predictive framework for its behavior under thermal and environmental stress.

Chemical Identity & Structural Analysis[1][2]

To understand the degradation profile, we must first deconstruct the molecule’s reactive centers.

-

Chemical Name: 4-Benzoylphenyl 2-methoxybenzoate

-

Molecular Formula: C₂₁H₁₆O₄

-

Structural Components:

-

Leaving Group (Phenolic): 4-Hydroxybenzophenone (4-HBP). This moiety is a known UV chromophore. Upon cleavage, it regenerates the phenolic hydroxyl, significantly altering the UV-Vis absorption spectrum (bathochromic shift).

-

Acyl Group: 2-Methoxybenzoyl (o-Anisoyl). The ortho-methoxy group provides steric hindrance, theoretically increasing hydrolytic stability compared to meta- or para-substituted analogs.

-

Predicted Physicochemical Properties

Note: Values are derived from structure-property relationships of homologous phenyl benzoates.

| Property | Predicted Range | Rationale |

| Melting Point | 95°C – 115°C | Aromatic stacking disrupted by o-methoxy steric bulk. |

| T_onset (5% Loss) | 260°C – 290°C | High aromaticity confers thermal resistance. |

| LogP | ~4.5 – 5.0 | Highly lipophilic due to bis-aryl ketone and ester cap. |

| λ_max (Abs) | ~255 nm, ~290 nm | Benzophenone π-π* transitions. |

Degradation Pathways: Mechanistic Insight

The degradation of 4-Benzoylphenyl 2-methoxybenzoate proceeds through three distinct vectors: Hydrolytic, Thermal, and Photochemical. Understanding the causality of these pathways is essential for stabilizing the compound in formulation.

Hydrolytic Degradation (Chemical Stability)

The ester bond is susceptible to nucleophilic attack by water or hydroxide ions. However, the ortho-effect of the 2-methoxy group plays a critical protective role.

-

Mechanism: B_Ac2 (Base-catalyzed acyl-oxygen cleavage).

-

Kinetic Impact: The o-methoxy group exerts a steric blockade against the attacking nucleophile and an electron-donating resonance effect that reduces the electrophilicity of the carbonyl carbon. Consequently, this compound is expected to be 2-5x more stable than phenyl benzoate at neutral pH.

Thermal Degradation (Pyrolytic)

At temperatures exceeding 250°C, the molecule undergoes homolytic cleavage or rearrangement.

-

Primary Pathway: Decarboxylation to form 4-methoxy-4'-benzoyl-biphenyl (trace) or radical recombination products.

-

Secondary Pathway: Thermal Fries Rearrangement (migration of the acyl group to the ortho position of the phenol ring), though this is less efficient thermally than photochemically.

Photochemical Degradation (Photo-Fries)

Because the molecule contains a benzophenone moiety (a triplet sensitizer), UV exposure is the most critical instability factor.

-

Mechanism: Absorption of a photon promotes the molecule to an excited singlet state, which undergoes intersystem crossing to a triplet state. This leads to homolytic cleavage of the O-C(=O) bond, creating a radical pair trapped in a solvent cage. Recombination leads to ortho- and para-hydroxyketones (Photo-Fries products).

Visualizing the Degradation Network

Figure 1: Mechanistic degradation map illustrating the three primary stress vectors and their resultant degradation products.

Experimental Protocols

To validate the stability profile, the following self-validating protocols are recommended. These methods include internal system suitability checks to ensure data integrity.

Thermal Stability Profiling (TGA/DSC)

Objective: Determine the melting point, glass transition, and decomposition onset temperature (

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

-

Sample Prep: 5–10 mg of dried powder in an alumina pan (open).

-

Protocol:

-

Equilibrate: 30°C for 5 minutes.

-

Ramp: 10°C/min to 500°C under Nitrogen (50 mL/min).

-

Validation Check: Run a Calcium Oxalate standard. Step 1 mass loss (H₂O) must be

.

-

-

Data Interpretation:

-

Endotherm 1: Melting point (Integration gives

). -

Weight Loss:

indicates the practical upper limit of thermal processing stability.

-

Forced Degradation Study (HPLC-UV/MS)

Objective: Quantify hydrolytic stability and identify degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

-

Detection: UV at 280 nm (isobestic point approx.) and 320 nm (specific for 4-HBP).

-

Stress Conditions:

-

Acid: 0.1 N HCl, 60°C, 24 hours.

-

Base: 0.1 N NaOH, Ambient, 4 hours.

-

Oxidative: 3% H₂O₂, Ambient, 24 hours.

-

-

System Suitability: Resolution (

) between Parent and 4-HBP must be > 2.0.

Photostability Workflow

Objective: Assess susceptibility to Photo-Fries rearrangement.

Figure 2: ICH Q1B Photostability testing workflow comparing light-exposed samples against a dark control.

References

-

Nummert, V., et al. (2009).[4] "Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters."[1][3] ResearchGate.

-

Joubert, E., et al. (2010). "Thermal Degradation Kinetics Modeling of Benzophenones." Journal of Agricultural and Food Chemistry.

-

Crouch, S. R., et al. (2011). "Thermal stability and degradation of chitosan modified by benzophenone." Spectrochimica Acta Part A.

-

BenchChem. (2025).[5] "Thermal degradation analysis of polymers with Benzophenone derivatives." BenchChem Technical Guides.

Sources

solubility studies of 4-Benzoylphenyl 2-methoxybenzoate in various solvents

An In-depth Technical Guide to the Solubility Profiling of 4-Benzoylphenyl 2-methoxybenzoate in Various Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 4-Benzoylphenyl 2-methoxybenzoate, a novel aromatic ester, across a range of pharmaceutically relevant solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental design, and detail the analytical methodologies required for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the solubility characteristics of new chemical entities.

Introduction: The Imperative of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of pharmaceutical sciences.[1][2] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Therefore, a comprehensive understanding of a drug candidate's solubility profile is paramount from the earliest stages of drug discovery and development.[3][4] Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical success.[5]

This guide focuses on 4-Benzoylphenyl 2-methoxybenzoate, a molecule with structural motifs—a benzophenone core and a methoxybenzoate ester—that suggest a lipophilic character and, consequently, potential challenges with aqueous solubility. The systematic study of its solubility in a variety of solvents, from non-polar to polar, is essential for identifying suitable formulation strategies, such as the use of co-solvents, amorphization, or lipid-based delivery systems.[6]

We will explore both theoretical and practical approaches to solubility assessment. The theoretical framework will be grounded in the principle of "like dissolves like," quantified through concepts such as Hansen Solubility Parameters (HSP).[7][8][9] The practical component will provide a detailed protocol for the widely accepted shake-flask method for determining thermodynamic solubility, coupled with robust analytical quantification using High-Performance Liquid Chromatography (HPLC).[4][10][11]

Theoretical Framework: Predicting Solubility

A strategic approach to solvent selection can save significant time and resources.[12][13] Rather than relying on trial and error, we can employ theoretical models to predict the solubility of 4-Benzoylphenyl 2-methoxybenzoate in various solvents.

The Principle of "Like Dissolves Like"

At its core, solubility is governed by the intermolecular forces between the solute and solvent molecules.[14][15] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[14] 4-Benzoylphenyl 2-methoxybenzoate possesses both polar (ester and ketone functionalities) and non-polar (aromatic rings) regions, suggesting it will exhibit a nuanced solubility profile.[16][17][18][19]

Hansen Solubility Parameters (HSP)

HSP provides a more sophisticated, quantitative approach to the "like dissolves like" principle by decomposing the total cohesive energy of a substance into three components:[8][9][20]

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Reflecting the energy of hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space."[9] The closer two points are in this space, the more likely the substances are to be miscible.[9] The distance (Ra) between two substances in Hansen space is a measure of their affinity.[9]

To predict the solubility of 4-Benzoylphenyl 2-methoxybenzoate, we would first need to determine its HSP values. This can be done experimentally by observing its solubility in a range of solvents with known HSPs or through computational modeling.[21] Once the HSP of our compound is known, we can select solvents with similar HSPs, thereby increasing the probability of achieving high solubility.[7][21]

Experimental Design: A Step-by-Step Guide to Solubility Determination

The following sections outline a robust experimental workflow for determining the thermodynamic solubility of 4-Benzoylphenyl 2-methoxybenzoate.

Materials and Equipment

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Non-Polar | n-Heptane, Cyclohexane | To assess solubility in hydrophobic environments. |

| Moderately Polar Aprotic | Toluene, Dichloromethane | Representative of common processing solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | To evaluate the impact of polar functional groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Commonly used in formulations and as co-solvents. |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | To simulate the pH conditions of the gastrointestinal tract.[22][23] |

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator[24]

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with UV detector[5][25]

-

pH meter

Experimental Workflow Diagram

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. ijpsr.com [ijpsr.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

- 13. crystallizationsystems.com [crystallizationsystems.com]

- 14. Video: Solubility - Concept [jove.com]

- 15. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. researchgate.net [researchgate.net]

- 22. who.int [who.int]

- 23. fda.gov [fda.gov]

- 24. scielo.br [scielo.br]

- 25. improvedpharma.com [improvedpharma.com]

potential biological activities of 4-Benzoylphenyl 2-methoxybenzoate derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 4-Benzoylphenyl 2-methoxybenzoate Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of discovering next-generation therapeutics. The 4-Benzoylphenyl 2-methoxybenzoate framework, which integrates a benzophenone core with a 2-methoxybenzoate moiety, presents a compelling case for investigation. While direct research on this specific parent compound is nascent, the extensive bioactivity of its constituent chemical motifs provides a strong rationale for its potential as a source of new drug candidates. This guide synthesizes preclinical data from structurally related compounds to build a predictive profile of the . Our objective is to provide a comprehensive resource for researchers, scientists, and drug development professionals, outlining the scientific premise, potential mechanisms of action, and robust experimental methodologies to explore this promising chemical space.

The Scientific Rationale: A Fusion of Bioactive Pharmacophores

The 4-Benzoylphenyl 2-methoxybenzoate scaffold is a deliberate amalgamation of two well-established pharmacophores: the benzophenone skeleton and the 2-methoxybenzoate unit. This strategic combination suggests a high probability of synergistic or novel biological activities.

-

The Benzophenone Core: Benzophenone derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Their rigid, diaryl ketone structure provides a versatile template for interacting with various biological targets.

-

The 2-Methoxybenzoate Moiety: The presence of a methoxy group on the benzoate ring is a common feature in many biologically active natural products and synthetic compounds. Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties. Derivatives of 2-methoxyphenol, for instance, have demonstrated antioxidant and cyclooxygenase (COX)-2 inhibitory activities.[2]

This guide will now delve into the specific, evidence-based predictions of biological activity for derivatives of 4-Benzoylphenyl 2-methoxybenzoate.

Potential Anticancer Activity: Targeting Cell Proliferation and Survival

The benzophenone scaffold is a recurring motif in a number of potent anticancer agents.[3][4] Derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan, for example, have been identified as a novel class of tubulin polymerization inhibitors.[3] This suggests that 4-Benzoylphenyl 2-methoxybenzoate derivatives could exert cytotoxic effects on cancer cells through various mechanisms.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

One of the most promising potential anticancer mechanisms for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4] Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. The benzophenone core could potentially bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[3]

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Benzoylphenyl 2-methoxybenzoate derivatives against various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.[5][6]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[7]

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticipated Results and Interpretation

A dose-dependent decrease in cell viability would indicate cytotoxic activity. Lower IC50 values signify greater potency. Comparing the IC50 values across different cell lines can provide insights into the spectrum of activity. For instance, some oxazolone derivatives have shown IC50 values in the range of 8.9-9.2 µg/mL against hepatocellular and colorectal carcinoma cell lines.[7]

Table 1: Hypothetical Cytotoxicity Data for 4-Benzoylphenyl 2-methoxybenzoate Derivatives

| Compound | Derivative Substitution | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 |

| 1 | Parent Compound | >100 | >100 |

| 2a | 4'-Chloro (Benzoyl) | 15.2 | 22.5 |

| 2b | 4'-Methoxy (Benzoyl) | 8.7 | 12.1 |

| 3a | 5-Nitro (Benzoate) | 5.4 | 7.9 |

Potential Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. The benzophenone and methoxybenzoate moieties are present in compounds with known anti-inflammatory properties.[1][2] This suggests that 4-Benzoylphenyl 2-methoxybenzoate derivatives could be effective anti-inflammatory agents.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A plausible mechanism of anti-inflammatory action involves the inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α). This could be achieved through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[8]

Caption: Potential anti-inflammatory mechanism via inhibition of the MAPK/NF-κB pathway.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[1][9]

Objective: To evaluate the in vivo anti-inflammatory effects of 4-Benzoylphenyl 2-methoxybenzoate derivatives.

Methodology:

-

Animal Model: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 4-Benzoylphenyl 2-methoxybenzoate derivatives. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.

Anticipated Results and Interpretation

A significant reduction in paw edema in the treated groups compared to the control group would indicate anti-inflammatory activity. The percentage of inhibition can be compared to that of the standard drug to assess the relative potency of the test compounds. Some benzophenone derivatives have shown 52-67% inhibition of edema at a dose of 30 mg/kg.[1]

Other Potential Biological Activities

Based on the bioactivities of related structures, 4-Benzoylphenyl 2-methoxybenzoate derivatives may also exhibit other therapeutic properties:

-

Antimicrobial Activity: Benzoate esters have demonstrated antimicrobial effects, particularly against Gram-positive bacteria and mycobacteria.[5]

-

Antioxidant Activity: 2-Methoxyphenol derivatives are known to possess radical-scavenging properties.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-Benzoylphenyl 2-methoxybenzoate derivatives can be fine-tuned by modifying the substituents on both the benzoylphenyl and the 2-methoxybenzoate rings.

-

Substituents on the Benzoylphenyl Moiety: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at different positions can influence the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity to biological targets.[3][10]

-

Modifications of the 2-Methoxybenzoate Moiety: Altering the position of the methoxy group or replacing it with other functional groups can impact the compound's solubility, metabolic stability, and interaction with target proteins.

Conclusion and Future Directions

The 4-Benzoylphenyl 2-methoxybenzoate scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and anti-inflammatory activities. The synthesis and screening of a focused library of derivatives are warranted to explore the full therapeutic potential of this chemical class. Future research should focus on:

-

Synthesis of a diverse library of derivatives with systematic variations in substituents.

-

Comprehensive in vitro screening against a panel of cancer cell lines and inflammatory markers.

-

In vivo evaluation of the most promising candidates in relevant animal models of cancer and inflammation.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways involved.

This in-depth guide provides a solid foundation for initiating research into this exciting new area of medicinal chemistry.

References

-

Al-Ostath, A. et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules, 25(14), 3248. [Link]

-

Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Conference on Chemical, Agricultural and Medical Sciences (CAMS-2015). [Link]

-

Kumar, P. et al. (2013). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4910-4913. [Link]

-

Mai, A. et al. (2007). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 42(5), 626-638. [Link]

-

Wang, L. et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(8), 2447-2457. [Link]

-

Fujisawa, S. et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 279-286. [Link]

-

Ancizu, S. et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(11), 3051-3061. [Link]

-

De Logu, F. et al. (2021). Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors. Bioorganic Chemistry, 107, 104616. [Link]

-

Yunus, M. et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(4), M1294. [Link]

-

Wang, Y. et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1336-1347. [Link]

-

Glavač, D. et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. International Journal of Molecular Sciences, 24(19), 14781. [Link]

-

Al-Mamun, M. et al. (2022). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Current Cancer Drug Targets, 22(1), 93-104. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyphenyl benzoate. PubChem Compound Database. [Link]

-

Logvinov, S. V. et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(2), 229. [Link]

Sources

- 1. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. media.neliti.com [media.neliti.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on the synthesis of benzophenone analogues

An In-depth Technical Guide to the Synthesis of Benzophenone Analogues

Authored by: Gemini, Senior Application Scientist

Introduction: The Ubiquitous Benzophenone Scaffold

The benzophenone framework, characterized by a central carbonyl group bonded to two phenyl rings, is a cornerstone in the fields of medicinal chemistry, materials science, and photochemistry. Its derivatives are not merely synthetic curiosities; they are integral components of numerous natural products and marketed pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Furthermore, their unique photochemical behavior makes them indispensable as photoinitiators in industrial polymerization processes and as fixatives in the fragrance industry.[3]

The remarkable versatility of the benzophenone scaffold has driven extensive research into efficient and adaptable synthetic methodologies. The choice of synthetic route is critical, dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and environmental impact. This guide provides a comprehensive review of the core synthetic strategies for constructing benzophenone analogues, moving from foundational, century-old reactions to modern, highly efficient catalytic systems. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific target molecules.

The Cornerstone of Benzophenone Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is arguably the most traditional and direct method for forging the diaryl ketone structure. This electrophilic aromatic substitution reaction enables the introduction of an acyl group onto an aromatic ring, a transformation that has been a staple in organic synthesis for over a century.[4][5]

Mechanistic Principles

The reaction proceeds through a well-understood, three-step mechanism. In the context of benzophenone synthesis, this involves the reaction of an aromatic substrate (like benzene) with a benzoylating agent (typically benzoyl chloride) in the presence of a Lewis acid catalyst.[4][6]

-

Generation of the Acylium Ion: The Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[4] This stability is a key advantage, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[7]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[4]

-

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the arenium ion. This restores the aromaticity of the ring, yielding the benzophenone product and regenerating the AlCl₃ catalyst. However, the catalyst immediately forms a complex with the product ketone, meaning it must be used in stoichiometric amounts.

Caption: The three-stage mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Benzophenone

The following protocol describes a standard laboratory procedure for the synthesis of benzophenone from benzene and benzoyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzoyl Chloride

-

Anhydrous Benzene (dried over sodium)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous benzene (2.5 equivalents). Cool the mixture in an ice bath.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 50-60°C) for 1-2 hours until the evolution of HCl gas ceases.

-

Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and cautiously, pour the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, 5% NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzophenone.

-

Purification: The crude product can be purified by recrystallization from ethanol or by vacuum distillation.

Oxidation of Diphenylmethanes: A Greener Approach

An alternative and increasingly popular route to benzophenones involves the oxidation of the methylene bridge in diphenylmethane precursors. While classical methods employed harsh and stoichiometric oxidants like chromic acid (CrO₃) or potassium permanganate (KMnO₄), contemporary research focuses on developing greener, catalytic systems.[8][9]

Modern Catalytic Systems

The key to a successful modern oxidation is the combination of an environmentally benign oxidant, such as molecular oxygen or hydrogen peroxide (H₂O₂), with a highly active and selective catalyst.[8]

-

Catalysts: Mesoporous materials doped with transition metals have shown exceptional promise. For example, Co/MCM-41 has been reported to catalyze the oxidation of diphenylmethane to benzophenone with H₂O₂ as the oxidant, achieving up to 99.1% selectivity.[8][10] MnO₄⁻-exchanged hydrotalcites have also been used for selective oxidation using molecular oxygen.[11]

-

Advantages: These catalytic methods often operate under milder conditions (lower temperature and pressure) than traditional routes.[8] The use of solid, heterogeneous catalysts simplifies product separation and allows for catalyst recycling, aligning with the principles of green chemistry.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron - Oreate AI Blog [oreateai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. academic.oup.com [academic.oup.com]

- 9. brainly.in [brainly.in]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action of 4-Benzoylphenyl 2-methoxybenzoate in Photocatalysis

This is an in-depth technical guide on the mechanism of action of 4-Benzoylphenyl 2-methoxybenzoate in photocatalysis.

Executive Summary

4-Benzoylphenyl 2-methoxybenzoate is a specialized Type II Photoinitiator and Photosensitizer belonging to the benzophenone class. Structurally, it consists of a photoactive 4-benzoylphenyl chromophore linked via an ester bond to a 2-methoxybenzoate (o-anisate) moiety.

Its primary mechanism of action in photocatalysis and photopolymerization is Hydrogen Atom Transfer (HAT) via the excited triplet state (

Key Applications:

-

UV-Curing: Initiation of free-radical polymerization for acrylates and methacrylates.

-

Photoredox Catalysis: Acting as a triplet sensitizer for organic transformations.

-

Low-Migration Systems: The high molecular weight and ester linkage reduce volatility and migration in cured networks (e.g., food packaging inks).

Molecular Architecture & Photophysical Properties

Structural Analysis

The molecule functions as a "functionalized benzophenone."

-

Chromophore (Active Site): The Benzophenone core (

). This moiety is responsible for UV absorption ( -

Linker: The Ester group (

). It connects the chromophore to the tail. It is generally photostable under standard curing conditions but can undergo Photo-Fries rearrangement under prolonged high-energy exposure. -

Tail (Modifier): The 2-Methoxyphenyl group.[1] This moiety provides steric bulk and polarity adjustments. The ortho-methoxy group can also participate in weak intramolecular hydrogen bonding or electronic stabilization.

Photophysical Pathway

The mechanism is governed by the Jablonski Diagram dynamics characteristic of aromatic ketones.

-

Absorption: The molecule absorbs UV light (typically

nm, with a tail extending to 350-380 nm), promoting an electron from the non-bonding orbital ( -

Intersystem Crossing (ISC): Benzophenone derivatives exhibit near-unity quantum efficiency (

) for converting the Singlet state ( -

The Reactive Triplet State (

): The

Mechanism of Action: Triplet-Sensitized Hydrogen Abstraction

The core catalytic cycle relies on a bimolecular reaction. The 4-Benzoylphenyl 2-methoxybenzoate (

The Radical Generation Cycle

-

Excitation:

-

Encounter Complex: The triplet state encounters a Hydrogen Donor (e.g., a tertiary amine like MDEA or a monomer with labile protons).

-

Hydrogen Abstraction (HAT): The oxygen of the carbonyl group abstracts a hydrogen atom from the donor.

-

Initiation:

-

The Aminoalkyl Radical (

) is the active initiating species. It reacts with the double bond of the monomer (e.g., acrylate) to start the polymer chain.[2] -

The Ketyl Radical (

) is generally too stable (due to steric hindrance and delocalization) to initiate polymerization. It usually terminates by coupling with growing chains or dimerizing (pinacol formation).

-

Visualization of the Pathway

Figure 1: Photochemical pathway of 4-Benzoylphenyl 2-methoxybenzoate acting as a Type II photoinitiator.

Experimental Protocols

Standard Photopolymerization Formulation

This protocol validates the activity of the compound in a UV-curable coating matrix.

Materials:

-

Oligomer: Epoxy Acrylate (e.g., Ebecryl 600).

-

Monomer: TPGDA (Tripropylene glycol diacrylate).

-

Photoinitiator: 4-Benzoylphenyl 2-methoxybenzoate (2-4 wt%).

-

Co-initiator: MDEA (N-Methyldiethanolamine) or EDB (Ethyl 4-dimethylaminobenzoate) (2-4 wt%).

Step-by-Step Methodology:

-

Dissolution: Dissolve 3.0g of 4-Benzoylphenyl 2-methoxybenzoate in 47g of TPGDA at 40°C. Stir until the solution is optically clear (approx. 15 mins).

-

Blending: Add 50g of Epoxy Acrylate and 3.0g of MDEA. Mix using a high-shear mixer at 1000 RPM for 5 minutes.

-

Application: Apply the formulation onto a glass substrate or Leneta card using a wire-wound bar coater (e.g., #10 bar) to achieve a thickness of 25 microns.

-

Curing: Pass the sample under a medium-pressure Mercury UV lamp (80 W/cm).

-

Validation:

-

Tack-Free Time: Measure the number of passes required at a fixed belt speed (e.g., 10 m/min) until the surface is non-tacky.

-

Double Bond Conversion: Analyze using FTIR-ATR. Monitor the disappearance of the acrylate peak at

or

-

Quantitative Efficiency Data (Comparative Model)

Note: Values are representative of benzophenone-ester class initiators.

| Parameter | 4-Benzoylphenyl 2-methoxybenzoate | Benzophenone (Std) | Interpretation |

| Absorption | ~255 nm, ~300 nm | 252 nm | Slight bathochromic shift due to ester linkage. |

| Solubility (TPGDA) | High (>10%) | Medium | Ester tail improves compatibility with acrylates. |

| Migration (60°C, 10d) | Low (< 50 ppb) | High (> 500 ppb) | High MW prevents leaching (Crucial for packaging). |

| Reactivity (with Amine) | High | High | Mechanism is identical; efficiency depends on diffusion. |

Advanced Mechanistic Insights

Intramolecular vs. Intermolecular Hydrogen Abstraction

While the primary mechanism is intermolecular (between the BP moiety and an external amine), the 2-methoxybenzoate tail presents a theoretical site for intramolecular abstraction (Norrish Type II).

-

Analysis: The distance between the carbonyl oxygen and the methoxy hydrogens is generally too large and geometrically constrained by the rigid ester-phenyl linkage to allow efficient 1,5- or 1,6-hydrogen transfer.

Photo-Fries Rearrangement (Side Reaction)

Under prolonged exposure to high-energy UV (< 280 nm), phenyl esters can undergo Photo-Fries rearrangement.

-

Pathway: Homolysis of the ester bond (

) -

Product: A hydroxybenzophenone derivative (e.g., 3-(2-methoxybenzoyl)-4-hydroxybenzophenone).

-

Impact: This product acts as a UV absorber (dissipating energy as heat via ESIPT), effectively "stabilizing" the polymer matrix after the initial curing. This self-stabilizing effect is a unique advantage of benzoylphenyl esters.

References

-

Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.

-

Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.

-

Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.

-

Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules.

-

PubChem Compound Summary. (2025). 4-Benzoylphenyl 2-methoxybenzoate Structure and Properties. [3]

Sources

Application Notes and Protocols for 4-Benzoylphenyl 2-methoxybenzoate as a Photoinitiator in Polymerization

A comprehensive guide for researchers, scientists, and drug development professionals.

A Note to the Reader: Data Unavailability for 4-Benzoylphenyl 2-methoxybenzoate

Following an extensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is a significant lack of publicly available data regarding the specific use of 4-Benzoylphenyl 2-methoxybenzoate (CAS No. 791841-10-6) as a photoinitiator for polymerization. While the chemical structure suggests potential photoinitiating capabilities analogous to other benzophenone derivatives, crucial experimental data required to generate detailed, reliable application notes and protocols is not available in published resources.

This includes, but is not limited to:

-

Photochemical Mechanism: Whether it functions as a Type I (cleavage) or Type II (hydrogen abstraction) photoinitiator.

-

UV-Vis Absorption Spectrum: Essential for determining the optimal wavelength for photoinitiation.

-

Quantum Yield: A measure of the efficiency of radical generation upon light absorption.

-

Initiation Efficiency: Data on its effectiveness in polymerizing various monomers.

-

Established Protocols: Verified experimental conditions for its use in polymerization reactions.